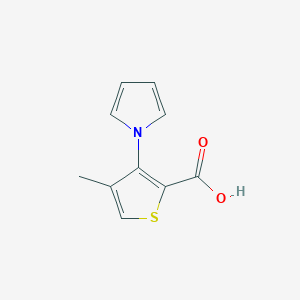

4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid

CAS No.: 866157-41-7

Cat. No.: VC5685828

Molecular Formula: C10H9NO2S

Molecular Weight: 207.25

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 866157-41-7 |

|---|---|

| Molecular Formula | C10H9NO2S |

| Molecular Weight | 207.25 |

| IUPAC Name | 4-methyl-3-pyrrol-1-ylthiophene-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H9NO2S/c1-7-6-14-9(10(12)13)8(7)11-4-2-3-5-11/h2-6H,1H3,(H,12,13) |

| Standard InChI Key | DNMVATVOBPDINI-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=C1N2C=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises:

-

A thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 2-position with a carboxylic acid group () and at the 3-position with a 1H-pyrrol-1-yl group.

-

A methyl group at the 4-position of the thiophene ring, enhancing lipophilicity and steric bulk .

The IUPAC name is 4-methyl-3-pyrrol-1-ylthiophene-2-carboxylic acid, and its SMILES representation is .

Key Spectral Data:

-

13C-NMR: Signals at 167.71 ppm (carbonyl carbon of acetyl groups in analogs) and 170.2–181.93 ppm (thiocarbonyl groups in related compounds) .

-

1H-NMR: Methyl protons resonate near 1.98–2.02 ppm, while pyrrole protons appear as singlets at 5.63–5.71 ppm in derivatives .

Synthesis and Derivatization

Synthetic Routes

The compound is typically synthesized via multistep organic reactions:

-

Thiophene Core Formation: Cyclocondensation of ketones or aldehydes with sulfur-containing precursors.

-

Pyrrole Substituent Introduction: Nucleophilic aromatic substitution or palladium-catalyzed coupling reactions to attach the pyrrole ring .

-

Carboxylic Acid Functionalization: Hydrolysis of ester precursors (e.g., methyl esters) under acidic or basic conditions .

Example Pathway:

-

Methyl 4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylate is synthesized via esterification.

-

Saponification with NaOH yields the carboxylic acid derivative .

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 207.25 g/mol |

| Solubility | Low in water; soluble in DMSO, DMF |

| Melting Point | Not reported (decomposition observed) |

| LogP (Partition Coefficient) | ~2.2 (indicating moderate lipophilicity) |

| Hydrogen Bond Donors/Acceptors | 2/4 |

Table 1: Physicochemical profile of 4-methyl-3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid .

Biological Activities and Mechanisms

Enzyme Modulation

The compound’s carboxylic acid group facilitates interactions with enzymatic active sites:

-

Hydrogen Bonding: Binds to residues like Lys418 or Ser228 in DprE1 (a tuberculosis drug target) .

-

Ionic Interactions: The deprotonated carboxylate may engage in salt bridges with cationic residues.

Anticancer Activity

Derivatives with similar architectures demonstrate cytotoxicity against glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines:

Applications in Medicinal Chemistry

Drug Discovery

-

Antitubercular Agents: Thiophene-arylamide derivatives inhibit DprE1, a key enzyme in Mycobacterium tuberculosis cell wall synthesis .

-

Kinase Inhibitors: The pyrrole-thiophene scaffold mimics ATP-binding motifs in kinases, enabling competitive inhibition .

Materials Science

-

Conductive Polymers: Thiophene-pyrrole copolymers exhibit tunable electroconductivity for organic electronics .

-

Coordination Complexes: The carboxylic acid group chelates metal ions, forming luminescent complexes .

Comparative Analysis with Related Compounds

Table 2: Bioactivity comparison of thiophene-pyrrole derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume